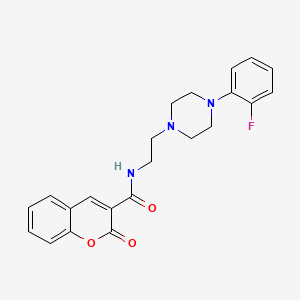

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a chromene moiety

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-18-6-2-3-7-19(18)26-13-11-25(12-14-26)10-9-24-21(27)17-15-16-5-1-4-8-20(16)29-22(17)28/h1-8,15H,9-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPGJFTJVXKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

Coupling with Chromene Moiety: The final step involves coupling the piperazine derivative with a chromene carboxylic acid derivative under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

Oxidation: Quinone derivatives of the chromene moiety.

Reduction: Alcohol derivatives of the chromene ring.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets compared to its chlorophenyl and bromophenyl analogs .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromene core, piperazine moiety, and a fluorophenyl group. The synthesis typically involves multi-step reactions, starting from readily available precursors. Key steps include:

- Formation of the Chromene Core : This involves cyclization reactions of phenolic compounds.

- Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution.

- Carboxamide Formation : The final step involves the formation of the carboxamide group via reaction with an appropriate amine.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression due to the presence of the piperazine moiety, which is known for its psychoactive properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have reported:

- Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values were reported in the micromolar range, indicating effective growth inhibition .

Study 1: Antitumor Efficacy

A study investigated the anticancer effects of this compound on MCF-7 cells. Results showed that treatment led to increased apoptosis as evidenced by:

| Treatment | IC50 (µM) | Apoptosis Markers |

|---|---|---|

| Control | - | Low |

| Compound | 5.4 | High (caspase-3 cleavage) |

This suggests that the compound effectively induces apoptosis in cancer cells.

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit DHODH. The results indicated that it outperformed known inhibitors like brequinar and teriflunomide, highlighting its potential as a lead compound for immunosuppressive therapy .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Formation of the 2-fluorophenyl-piperazine intermediate through nucleophilic substitution or Buchwald-Hartwig amination .

- Step 2: Coupling the piperazine moiety to the coumarin-3-carboxamide core using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Critical Parameters: Reaction temperatures (0–25°C), pH control (neutral to slightly basic), and use of triethylamine as a base to scavenge HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming structural identity and purity?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Verify substitution patterns (e.g., fluorophenyl protons at δ 7.0–7.3 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .

- 19F NMR: Confirm fluorine presence (δ -115 to -120 ppm for 2-fluorophenyl) .

- Mass Spectrometry (HRMS): Validate molecular weight (MW 459.49 g/mol) with <2 ppm error .

- HPLC: Monitor purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Basic: What preliminary biological screening assays are recommended?

- In Vitro Enzyme Inhibition: Test against serine proteases (e.g., trypsin, chymotrypsin) due to coumarin’s known activity, using fluorogenic substrates .

- Receptor Binding: Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A) receptors via radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT1A) .

- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells (IC50 > 10 µM suggests low toxicity) .

Advanced: How can contradictory data in receptor binding studies be resolved?

Contradictions may arise from:

- Assay Conditions: Variations in buffer pH, ion concentration, or temperature alter receptor conformation. Standardize protocols (e.g., Tris-HCl pH 7.4, 25°C) .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may act as partial agonists/antagonists .

- Species Differences: Compare binding in human vs. rodent receptor isoforms .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

- Structural Modifications:

- Replace labile groups (e.g., methylenecarboxamide → pyridine-2-carboxamide) to resist esterase cleavage .

- Introduce halogenation (e.g., chloro substituents) to enhance microsomal stability .

- In Vitro Models:

- Hepatic Microsomes: Measure t½ in human liver microsomes with NADPH cofactor .

- Caco-2 Permeability: Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

Advanced: How can enantiomeric purity be achieved during synthesis?

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .

- Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during piperazine-coumarin coupling .

- Salt Formation: Crystallize with chiral counterions (e.g., L-tartaric acid) to isolate desired enantiomer .

Advanced: What computational methods predict structure-activity relationships (SAR)?

- Docking Studies: Use AutoDock Vina to model interactions with D3 receptors (PDB: 3G7). Key residues: Asp110 (hydrogen bonding), Phe346 (π-π stacking with coumarin) .

- QSAR Models: Train datasets on analogs (e.g., N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide) to correlate substituents with IC50 values .

Advanced: How are toxicity profiles evaluated in preclinical development?

- In Vitro:

- hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC50 > 30 µM preferred) .

- Genotoxicity: Ames test (TA98 strain) for mutagenicity .

- In Vivo:

- Acute Toxicity: OECD 423 guidelines in rodents (LD50 determination) .

- Subchronic Studies: 28-day repeated dosing (10–100 mg/kg) with histopathology .

Advanced: What formulation challenges arise due to physicochemical properties?

- Solubility: Low aqueous solubility (logP ~3.5) requires nanocrystal formulations or cyclodextrin complexes .

- Stability: Protect from light (coumarin photodegradation) using amber vials and antioxidants (e.g., BHT) .

Advanced: How can conflicting data between in vitro and in vivo efficacy be addressed?

- Bioavailability: Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .

- Metabolite Profiling: Identify active metabolites (e.g., N-dealkylated derivatives) contributing to efficacy .

- Disease Models: Use transgenic rodents (e.g., migraine models for CGRP receptor antagonism) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.